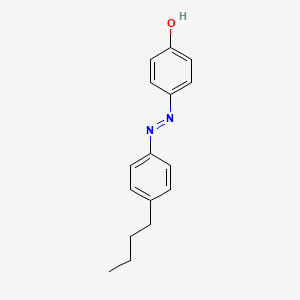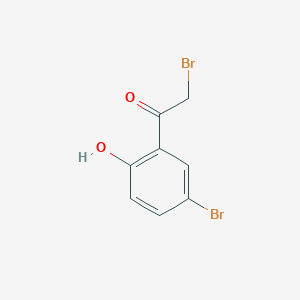
2-ブロモ-1-(5-ブロモ-2-ヒドロキシフェニル)エタノン
概要
説明
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone, also known as 5-Bromo-2-hydroxyphenacyl bromide, is a chemical compound with the molecular formula C8H6Br2O2 and a molecular weight of 293.94 g/mol . This compound is characterized by the presence of two bromine atoms and a hydroxyl group attached to a phenyl ring, making it a valuable intermediate in various chemical syntheses .
科学的研究の応用
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone has several scientific research applications, including:
作用機序
Target of Action
Similar compounds have been known to inhibit protein tyrosine phosphatase (ptp) , which plays a crucial role in cell growth, differentiation, mitotic cycle, and oncogenic transformation.
Mode of Action
If it indeed targets PTP like its analogs , it might bind to the active site of the enzyme, thereby inhibiting its activity and affecting signal transduction pathways.
Biochemical Pathways
Inhibition of ptp can impact multiple signaling pathways, including those involved in cell growth and differentiation .
Result of Action
If it acts as a PTP inhibitor, it could potentially alter cell growth and differentiation .
生化学分析
Biochemical Properties
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone plays a significant role in biochemical reactions, particularly due to its brominated structure. This compound interacts with various enzymes and proteins, influencing their activity. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves the formation of covalent bonds with active sites of enzymes, leading to changes in their catalytic activity.
Cellular Effects
The effects of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone on cells are multifaceted. It has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis . This compound can modulate gene expression, leading to either upregulation or downregulation of specific genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, which can result in changes in energy production and utilization within the cell.
Molecular Mechanism
At the molecular level, 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to inhibition or activation depending on the enzyme’s role . This binding often involves covalent interactions, which can result in long-lasting effects on enzyme activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to this compound in vitro or in vivo can result in sustained changes in cellular function, including alterations in cell growth and viability.
Dosage Effects in Animal Models
The effects of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and gene expression without causing significant toxicity . At higher doses, toxic effects can be observed, including damage to vital organs and disruption of normal physiological processes. These threshold effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress responses and detoxification processes . These interactions can influence metabolic flux and alter the levels of specific metabolites within the cell. Understanding these pathways is crucial for elucidating the compound’s overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficiency of transport and distribution can significantly affect the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone exhibits specific subcellular localization patterns, which can influence its activity and function Targeting signals and post-translational modifications play roles in directing the compound to particular compartments or organelles within the cell
準備方法
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone can be synthesized through the bromination of 2-hydroxyacetophenone or 5-bromo-2-hydroxyacetophenone . The reaction typically involves the use of bromine in glacial acetic acid or a mixture of bromine and acetic acid . The reaction conditions include maintaining the reaction mixture at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of 2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to achieve high yields and purity .
化学反応の分析
Types of Reactions
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of substituted phenacyl derivatives.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of alcohols or other reduced derivatives.
類似化合物との比較
Similar Compounds
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone: Similar structure but with a fluorine atom instead of a second bromine atom.
2-Bromo-4’-hydroxyacetophenone: Similar structure with a hydroxyl group at the para position.
2,5’-Dibromo-2’-hydroxyacetophenone: Very similar structure with two bromine atoms and a hydroxyl group.
Uniqueness
2-Bromo-1-(5-bromo-2-hydroxyphenyl)ethanone is unique due to the presence of two bromine atoms and a hydroxyl group on the phenyl ring, which imparts distinct reactivity and binding properties . This makes it a valuable intermediate in various chemical syntheses and a useful tool in scientific research .
特性
IUPAC Name |
2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O2/c9-4-8(12)6-3-5(10)1-2-7(6)11/h1-3,11H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIUHYVCSFQKFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)CBr)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373587 | |
| Record name | 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67029-74-7 | |
| Record name | 2-bromo-1-(5-bromo-2-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5'-Dibromo-2'-hydroxyacetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


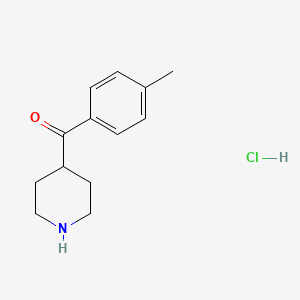
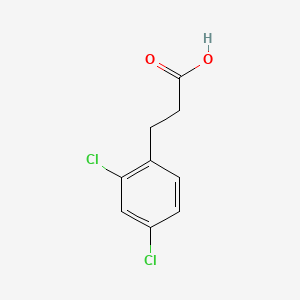
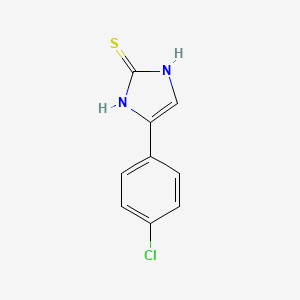
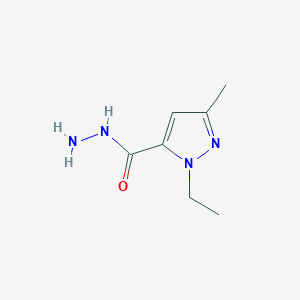

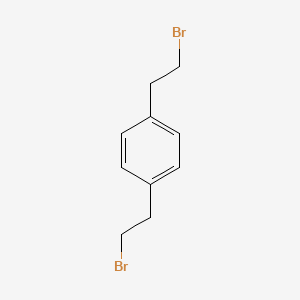
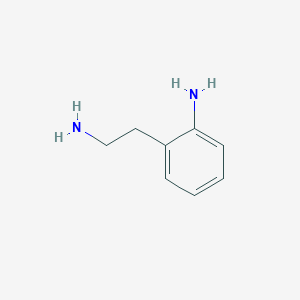
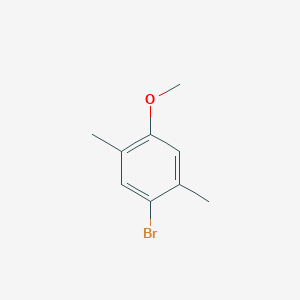
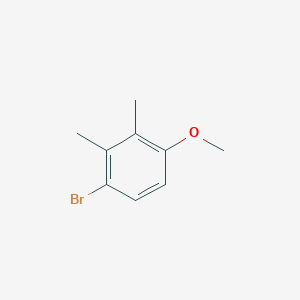

![Bicyclo[4.2.0]octa-1,3,5-trien-7-amine](/img/structure/B1272265.png)

